N-Xantphos

Description

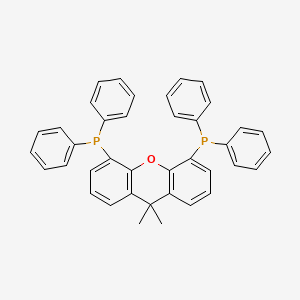

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIUSPIQKWYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348350 | |

| Record name | Xantphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161265-03-8 | |

| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161265-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161265038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xantphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMU72MOG9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Xantphos

Standard Synthesis of Xantphos: Key Reaction Steps and Intermediates

The standard synthesis of Xantphos, chemically known as 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, primarily involves the functionalization of the 9,9-dimethylxanthene (B1361183) core chemicalbook.comevitachem.com. This process typically proceeds through a double directed lithiation followed by a reaction with chlorodiphenylphosphine (B86185) wikipedia.orgchemicalbook.comevitachem.com.

Double Directed Lithiation of 9,9-Dimethylxanthene

The synthesis begins with 9,9-dimethylxanthene fishersci.nluni.lucenmed.com. A key step is the double directed lithiation of this xanthene derivative. This is commonly achieved using an organolithium reagent in the presence of a chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) epa.govacs.orgresearchgate.net. sec-Butyllithium is often employed as the lithiating agent wikipedia.orgchemicalbook.com. The directed lithiation occurs at the 4 and 5 positions of the xanthene backbone, which are ortho to the ethereal oxygen atom and are activated for deprotonation due to the directing effect of the oxygen ksu.edu.sa. This step generates a dilithiated intermediate, 4,5-dilithio-9,9-dimethylxanthene acs.orgresearchgate.net.

Research indicates that the lithiation of 9,9-dimethylxanthene with n-butyllithium and TMEDA in boiling n-heptane yields the dilithiated species epa.govresearchgate.net. This intermediate has been characterized, and studies have shown that it can form tetranuclear dimers with lithium atoms bridging the deprotonated aromatic ligands researchgate.net.

Reaction with Chlorodiphenylphosphine

Following the double lithiation, the dilithiated intermediate is reacted with chlorodiphenylphosphine (Ph₂PCl) wikipedia.orgevitachem.comwikipedia.orgfishersci.cafishersci.ieereztech.comsigmaaldrich.com. Chlorodiphenylphosphine is a common reagent used to introduce the diphenylphosphino (PPh₂) group into organic molecules wikipedia.orgfishersci.ie. The reaction involves the nucleophilic attack of the carbanionic centers of the dilithiated xanthene on the phosphorus atom of chlorodiphenylphosphine, leading to the displacement of the chloride ion. This results in the formation of the two diphenylphosphino groups at the 4 and 5 positions of the xanthene core, yielding Xantphos chemicalbook.comevitachem.com.

The synthesis of Xantphos typically involves the reaction of dilithioxanthene with chlorodiphenylphosphine to introduce the diphenylphosphino groups onto the xanthene framework evitachem.com. The reaction conditions are considered critical for achieving good yields evitachem.com.

Synthesis of Chiral and P-Chirogenic Xantphos Ligands

The development of chiral and P-chirogenic Xantphos ligands is crucial for their application in asymmetric catalysis acs.orgbohrium.com. These ligands introduce chirality at either the phosphorus center (P-chirogenic) or within the xanthene backbone.

Modification of Jugé Methodologies

Modifications of the well-established Jugé method have been employed for the synthesis of P-chirogenic Xantphos ligands and related diaryl ether diphosphines acs.orgbohrium.comresearchgate.netresearchgate.netfigshare.com. This approach often involves the in situ deboranation of a chiral ephedrine-based phosphinite before the P-C coupling step acs.orgresearchgate.netresearchgate.netfigshare.com. This strategy allows for the introduction of chirality at the phosphorus center. The stereochemical integrity of the stereocenters throughout the synthesis is a key consideration acs.orgresearchgate.netresearchgate.netfigshare.com.

Enantioselective Synthesis Approaches

Enantioselective synthesis approaches for Xantphos derivatives aim to produce a single enantiomer of the chiral ligand uni.luscispace.comsciforum.netnih.gov. While specific detailed procedures for the enantioselective synthesis of Xantphos itself are not extensively detailed in the provided context, the synthesis of P-stereogenic Xantphos derivatives has been explored for use in enantioselective reactions scispace.com. Preliminary conditions employing a P-stereogenic Xantphos derivative as a ligand have shown promise in achieving high levels of enantioinduction in certain reactions scispace.com. The synthesis of chiral ligands based on rigid bicyclic structures, such as pinane (B1207555) derivatives, has also been investigated as a route to obtain chiral bisphosphine ligands in optically pure form sciforum.net.

Synthesis of Backbone-Modified Xantphos Derivatives

Modifying the xanthene backbone of Xantphos allows for tuning its electronic and steric properties, which can impact its performance in catalysis wgtn.ac.nzresearchgate.net. These modifications can involve introducing substituents at different positions on the xanthene core.

Examples of backbone modifications include the synthesis of Xantphos ligands with tert-butyl substituents wgtn.ac.nz. These tert-butyl-Xantphos ligands can be synthesized by lithiation of the backbone using sec-butyllithium/TMEDA followed by treatment with a substituted chlorophosphine, such as PtBu₂Cl wgtn.ac.nz. The introduction of bulky substituents like tert-butyl groups can lead to a larger bite angle compared to the parent Xantphos ligand wgtn.ac.nz.

Another approach involves modifying the phenylene linker in related ligand systems, while aiming to retain similar bite angles and steric bulk as Xantphos researchgate.net. Xantphos itself has been used as a ligand in the synthesis of backbone-modified ligand precursors through C-N cross-coupling reactions researchgate.net.

Xanthene-Phosphole Derivatives

Xanthene-phosphole derivatives represent a class of ligands combining the xanthene backbone of Xantphos with phosphole units. Two such derivatives, specifically DPP-Xantphos and DMP-Xantphos, have been synthesized through the nucleophilic substitution of the cyano group in 1-P-cyano-2,5-diphenylphosphole and 1-P-cyano-3,4-dimethylphosphole, respectively, by the 4,5-dilithium salt of 9,9'-dimethylxanthene researchgate.netresearcher.life. A new synthetic procedure was developed to obtain the necessary 1-P-cyano-2,5-diphenylphosphole from 1,2,5-triphenylphosphole researchgate.net. These ligands have been shown to react with metal complexes, such as [Pd(allyl)Cl]₂, to form corresponding cationic complexes researchgate.net.

tert-Butyl Substituted Xantphos (t-Bu-Xantphos)

tert-Butyl substituted Xantphos (t-Bu-Xantphos), also known as 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, is a derivative where the phenyl groups on the phosphorus atoms are replaced with bulky tert-butyl groups nih.govstrem.com. This modification leads to a larger bite angle compared to the parent Xantphos, typically ranging from 126.80–127.56° wgtn.ac.nz. The synthesis of t-Bu-Xantphos ligands often involves the lithiation of the xanthene backbone using sec-butyllithium/TMEDA followed by treatment with PtBu₂Cl wgtn.ac.nz. This method allows for the installation of the di-tert-butylphosphine (B3029888) groups . The increased steric bulk of the tert-butyl substituents influences the coordination chemistry of t-Bu-Xantphos, favoring trans coordination in complexes with metals like palladium and platinum wgtn.ac.nz. Palladium complexes of t-Bu-Xantphos have also demonstrated greater solubility compared to analogous Xantphos complexes rsc.org.

Xantphos Oxide

Xantphos oxide, or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene oxide, is a derivative of Xantphos where an oxygen atom is bonded to one or both of the phosphorus atoms ontosight.aiacs.org. The synthesis of Xantphos oxide typically involves the reaction of 9,9-dimethylxanthene with phosphinylation reagents ontosight.ai. Phosphine (B1218219) oxides can also be synthesized through the coupling of aryl iodides with secondary phosphine oxides using a catalyst system involving palladium and Xantphos, although this describes the formation of phosphine oxides in general, not specifically Xantphos oxide itself organic-chemistry.org. In some catalytic reactions, the in-situ oxidation of Xantphos to its mono- or bisphosphine oxide has been observed and can play a role in catalyst activation acs.orgchemrxiv.org. These oxidized forms can act as ligands, although they may be weaker chelates compared to the parent diphosphine acs.org.

Synthesis of Water-Soluble and Charged-Tagged Xantphos Ligands

Modifying Xantphos to be water-soluble or to carry a charge tag is important for applications in aqueous biphasic catalysis and mechanistic studies using techniques like mass spectrometry.

Sulfonated Xantphos (Disulfonated Xantphos) Synthesis

Sulfonated Xantphos, particularly the disulfonated derivative, is synthesized to impart water solubility uvic.cachemrxiv.org. A reported procedure involves the sulfonation of Xantphos using oleum (B3057394) (25% SO₃) at a controlled temperature chemrxiv.org. The reaction is typically carried out by carefully adding Xantphos to oleum at a low temperature, followed by warming and stirring chemrxiv.org. After the reaction, water is added, leading to a suspension or solution chemrxiv.org. The isolation of sulfonated Xantphos can be achieved by methods such as precipitation through the addition of a controlled amount of water before neutralization nih.govchemrxiv.org. Ion exchange can be performed to replace sodium counterions with more hydrophobic cations, such as bis(triphenylphosphine)iminium ([PPN]⁺), to enhance solubility in organic solvents uvic.cachemrxiv.org. Disulfonated Xantphos has been used as a charged tag for mass spectrometric mechanistic analysis due to its dianionic nature uvic.ca.

Amphiphilic Xantphos Ligands

Amphiphilic Xantphos ligands contain both hydrophilic and hydrophobic components, allowing them to function in biphasic systems, particularly in the presence of water jst.go.jp. These ligands can be synthesized by incorporating surface-active pendant groups onto the Xantphos framework acs.org. Examples include Xantphos derivatives with sulfonated aromatic ether chains acs.org. Another amphiphilic derivative is xantham, which is based on Xantphos and incorporates diethylaminomethyl groups acs.org. The synthesis of such ligands enables the formation of aggregates like vesicles in water, which can enhance the solubility of organic substrates in aqueous solutions and facilitate catalysis acs.org.

Synthesis of Xantphos for Immobilization Approaches

Immobilization of Xantphos derivatives onto solid supports allows for easier separation and recycling of the catalyst. Various approaches exist for immobilizing Xantphos. These include encapsulation, anchoring on silica (B1680970) surfaces or polymer matrices, immobilization on supported ionic liquid phases, and radical polymerization of vinyl-functionalized Xantphos species rsc.org. The synthesis for immobilization involves functionalizing the Xantphos ligand or the support material to create a linkage. For instance, a Nixantphos analogue (where N-H replaces the CMe₂ group of Xantphos) has been used for direct immobilization on isocyanate-functionalized polystyrene or for introducing functions for covalent or non-covalent immobilization on silica, alumina, or dendritic supports nih.gov. Another method involves incorporating Xantphos into porous organic polymers through a crosslinking approach rsc.org.

Vinyl-Functionalized Xantphos

Vinyl-functionalized Xantphos ligands are of particular interest due to their potential for immobilization on solid supports through polymerization, allowing for easier separation and recycling of the catalyst rsc.orgresearchgate.netacs.org. One approach involves the synthesis of vinyl-functionalized Xantphos (denoted as 4v-Xantphos) and its subsequent incorporation into porous organic polymers (POPs) via techniques such as solvothermal synthesis researchgate.netscholarmate.com. This method has been successfully applied in the development of heterogeneous rhodium catalysts for the hydroformylation of long-chain olefins researchgate.netscholarmate.com.

Immobilization strategies for Xantphos derivatives, including vinyl-functionalized species, have explored various methods such as encapsulation, anchoring on silica or polymer matrices, immobilization on supported ionic liquid phases, and radical polymerization rsc.orgresearchgate.net. While these approaches aim to create easily separable catalysts, some may involve complex preparation steps that increase the cost of immobilization rsc.org.

Research has demonstrated the synthesis of POPs from vinylated functionalities, highlighting the flexibility of the resulting frameworks due to the polymerized vinyl groups. This flexibility can be advantageous for facilitating the cooperation of catalytic components within the material acs.org. For instance, vinyl-functionalized cationic templates and anionic Xantphos ligands have been assembled to create ion-pair assemblies with specific microenvironments for catalysis acs.org.

The synthesis of vinyl phosphonates, related to vinyl-functionalized phosphorus compounds, can be achieved through various methods, including palladium-catalyzed cross-coupling reactions organic-chemistry.org. Specifically, a palladium(0)-catalyzed cross-coupling between benzyl (B1604629) halides and H-phosphonate diesters using Pd(OAc)₂ and Xantphos as a supporting ligand has been reported organic-chemistry.org. Another method involves a two-step procedure starting from a diol and diethyl phosphite, followed by a palladium-catalyzed coupling with vinyl bromide organic-chemistry.org. Triflic anhydride (B1165640) has also been shown to promote the phosphorylation of ketones to yield vinylphosphorus compounds under solvent- and metal-free conditions, a method that can be easily scaled up organic-chemistry.org.

Scalability and Industrial Feasibility of Xantphos Synthesis

The scalability and industrial feasibility of Xantphos synthesis are critical factors for its widespread application in various chemical processes. Xantphos is considered an important fine chemical intermediate, primarily used in the preparation of industrial phosphorus ligand catalysts patsnap.com. The demand for Xantphos in industries such as pharmaceuticals and optoelectronic materials has been increasing, with estimates suggesting an annual market demand of over 20 tons in the coming years patsnap.com.

Methods for preparing key intermediates for Xantphos synthesis, such as 9,9-dimethylxanthene, have been developed with scalability in mind. A reported method for the preparation of 9,9-dimethylxanthene utilizes readily available and inexpensive raw materials like diphenyl ether and acetone (B3395972) with an acid catalyst in a one-pot reaction, achieving good yields and high purity patsnap.com. This method is highlighted for its operational safety, high reaction speed, and reduced requirements for production equipment, contributing to the ease of scaling up the production of this intermediate patsnap.com.

In the context of industrial processes, the efficient recycling and reuse of catalysts, particularly those involving expensive transition metals like rhodium, are indispensable for economic and ecological feasibility rsc.org. Xantphos-based catalytic systems have been explored in continuous processes, and research efforts aim to address challenges related to catalyst separation and recycling on a larger scale rsc.orgresearchgate.net. For example, studies on continuous mini-plant operations using sulfonated Xantphos ligands in rhodium-catalyzed hydroformylation have demonstrated successful scale-up and efficient catalyst recycling with minimal leaching rsc.orgacs.org.

While traditional industrial production of organophosphinic acids and derivatives often involves hazardous materials like phosphorus trichloride, research into alternative, more sustainable methods is ongoing uva.nl. Palladium-catalyzed reactions using Xantphos have shown promise in the direct synthesis of sodium diarylphosphinates from sodium phosphinate, indicating potential for more feasible industrial routes uva.nl.

The synthesis of Xantphos-like ligands that can be easily synthesized on a large scale is a focus in the field researchgate.netrsc.orghud.ac.uk. The versatility of Xantphos in various metal-catalyzed reactions, including those relevant to industrial production, underscores the importance of scalable synthetic routes to meet the growing demand rsc.orghud.ac.uk.

| Compound Name | PubChem CID |

| Xantphos | 636044 |

| Vinyl-functionalized Xantphos (4v-Xantphos) | Not available |

| Diphenyl(vinyl)phosphine | 75083 |

| Diphenyl(vinyl)phosphine oxide | 420363 |

| 9,9-Dimethyl-9H-xanthene | 226153 chem960.com |

| Palladium(II) Acetate | 161367 |

| Tris(dibenzylideneacetone)dipalladium(0) | 102229 |

| Rhodium(II) Octanoate | 16244200 |

| Chlorodiphenylphosphine | 101890 |

| Vinylmagnesium bromide | 643337 |

| Diethyl phosphite | 135386 |

| Vinyl bromide | 6379 |

| Triflic anhydride | 69405 |

| Sodium phosphinate | 160926 |

| Diphenyl ether | 8023 |

| Acetone | 180 |

Note: PubChem CIDs for some complex or specifically functionalized compounds like "Vinyl-functionalized Xantphos" may not be directly available under a single CID and would refer to the core structure or related compounds. CIDs for common reagents are included for completeness.

Data Table: Scalability and Yields in 9,9-Dimethylxanthene Synthesis

| Raw Materials | Acid Catalyst | Molar Ratio (Diphenyl ether:Acetone:Acid) | Yield (%) | Content (%) |

| Diphenyl ether, Acetone | Acid catalyst | 1:1:(2-5) | 70-75 | ≥ 99 |

*Data based on a reported one-pot method for 9,9-dimethylxanthene synthesis patsnap.com.

Data Table: Performance of Xantphos Doped Rh/POPs-PPh₃ Catalyst in 1-Octene Hydroformylation

| Catalyst | Substrate | TOF (h⁻¹) | Chemoselectivity (%) | Regioselectivity (Linear:Branched) | Duration (h) | Rh Leaching |

| Xantphos doped Rh/POPs-PPh₃ | 1-Octene | 300-500 | 87-91 | ~90:10 | >400 | Minimal |

*Data based on reported hydroformylation of long-chain olefins researchgate.netscholarmate.com.

Data Table: Continuous Hydroaminomethylation using Sulfonated Xantphos Ligand

| Catalyst System | Substrate | Conversion (%) | Main Product Selectivity (%) | Linear to Branched Selectivity (%) | Duration (h) | Rh Leaching (% h⁻¹) | Rh Loss (mg kg⁻¹ product) |

| Rh/Sulfonated Xantphos in Microemulsion (Mini-plant) | Undecanal | 59.9 ± 3.4 | >80 | >96 | 200 | < 0.003 | < 0.15 |

*Data based on continuous mini-plant operation for fatty amine production rsc.orgacs.org.Xantphos, a prominent bidentate phosphine ligand, is characterized by its rigid xanthene backbone and wide bite angle, features that impart unique properties beneficial for various catalytic transformations researchgate.netrsc.orghud.ac.uk. This structural design, based on a 2,2′-bis(phosphino)diaryl ether motif, underpins its effectiveness in homogeneous catalysis, including key reactions such as hydroformylation, hydrocyanation, and a range of cross-coupling processes rsc.orghud.ac.ukrsc.org. The versatility of Xantphos has led to extensive research into its synthesis and the development of functionalized derivatives.

The synthesis of Xantphos and its diverse derivatives is a critical area of research aimed at tuning its catalytic performance and enabling applications such as immobilization. A key focus within this area is the development of scalable synthetic routes researchgate.netrsc.orghud.ac.uk.

Vinyl-Functionalized Xantphos

Vinyl-functionalized Xantphos ligands represent an important class of derivatives, primarily explored for their potential in catalyst immobilization through polymerization onto solid supports. This approach facilitates catalyst separation and recycling rsc.orgresearchgate.netacs.org. A common strategy involves the synthesis of vinyl-functionalized Xantphos, often referred to as 4v-Xantphos, which can then be integrated into porous organic polymers (POPs) using techniques like solvothermal synthesis researchgate.netscholarmate.com. This methodology has been successfully applied in creating heterogeneous rhodium catalysts effective for the hydroformylation of long-chain olefins researchgate.netscholarmate.com.

Research highlights the synthesis of POPs derived from vinylated monomers, noting the inherent flexibility of the resulting polymer networks due to the presence of polymerized vinyl chains. This flexibility can be advantageous for optimizing the cooperative action of catalytic species within the porous structure acs.org. For example, the assembly of vinyl-functionalized cationic templates with anionic Xantphos ligands has been demonstrated as a route to create ion-pair structures with tailored microenvironments for catalytic reactions acs.org.

The synthesis of vinyl phosphonates, structurally related to vinyl-functionalized phosphorus compounds, can be achieved through several synthetic routes, including palladium-catalyzed cross-coupling reactions organic-chemistry.org. A notable example is the palladium(0)-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters, employing Pd(OAc)₂ and Xantphos as the supporting ligand organic-chemistry.org. Another reported method involves a two-step sequence beginning with a transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling with vinyl bromide organic-chemistry.org. Furthermore, triflic anhydride has been shown to catalyze the phosphorylation of ketones, yielding vinylphosphorus compounds under mild, solvent- and metal-free conditions, a method amenable to scale-up organic-chemistry.org.

Scalability and Industrial Feasibility of Xantphos Synthesis

The scalability and industrial feasibility of Xantphos synthesis are crucial considerations given its growing importance as a ligand in various industrial catalytic processes. Xantphos serves as a key intermediate in the production of industrial phosphorus ligand catalysts patsnap.com. The demand for Xantphos, particularly in the pharmaceutical and optoelectronic sectors, is projected to increase significantly, with market estimates suggesting an annual demand exceeding 20 tons in the coming years patsnap.com.

Efforts have been directed towards developing scalable methods for synthesizing essential precursors to Xantphos, such as 9,9-dimethylxanthene. A reported one-pot synthesis of 9,9-dimethylxanthene utilizes readily available and cost-effective starting materials, specifically diphenyl ether and acetone, in the presence of an acid catalyst. This method provides good yields and high purity of the product patsnap.com. The advantages of this process, including operational safety, rapid reaction rates, and reduced equipment requirements, contribute to its suitability for large-scale production patsnap.com.

In the context of industrial applications, the efficient recovery and reuse of catalysts, especially those containing valuable transition metals like rhodium, are paramount for achieving economic viability and environmental sustainability rsc.org. Xantphos-based catalytic systems have been investigated in continuous processes to address the challenges associated with catalyst separation and recycling at scale rsc.orgresearchgate.net. Studies involving continuous mini-plant operations employing sulfonated Xantphos ligands in rhodium-catalyzed hydroformylation have demonstrated successful scale-up, achieving efficient catalyst recycling and minimizing metal leaching rsc.orgacs.org.

While traditional industrial methods for producing organophosphinic acids and their derivatives often rely on hazardous substances like phosphorus trichloride, research is exploring more sustainable alternatives uva.nl. Palladium-catalyzed reactions utilizing Xantphos have shown potential for the direct synthesis of sodium diarylphosphinates from sodium phosphinate, suggesting more industrially feasible synthetic routes uva.nl.

The development of scalable synthetic methods for Xantphos-like ligands is an active area of research, driven by their broad utility in metal-catalyzed reactions relevant to industrial production researchgate.netrsc.orghud.ac.uk. The ability to synthesize these ligands efficiently on a large scale is essential to meet the increasing demand across various industries rsc.orghud.ac.uk.

| Compound Name | PubChem CID |

| Xantphos | 636044 |

| Vinyl-functionalized Xantphos (4v-Xantphos) | Not available |

| Diphenyl(vinyl)phosphine | 75083 |

| Diphenyl(vinyl)phosphine oxide | 420363 |

| 9,9-Dimethyl-9H-xanthene | 226153 chem960.com |

| Palladium(II) Acetate | 161367 |

| Tris(dibenzylideneacetone)dipalladium(0) | 102229 |

| Rhodium(II) Octanoate | 16244200 |

| Chlorodiphenylphosphine | 101890 |

| Vinylmagnesium bromide | 643337 |

| Diethyl phosphite | 135386 |

| Vinyl bromide | 6379 |

| Triflic anhydride | 69405 |

| Sodium phosphinate | 160926 |

| Diphenyl ether | 8023 |

| Acetone | 180 |

Note: PubChem CIDs for some complex or specifically functionalized compounds like "Vinyl-functionalized Xantphos" may not be directly available under a single CID and would refer to the core structure or related compounds. CIDs for common reagents are included for completeness.

Data Table: Scalability and Yields in 9,9-Dimethylxanthene Synthesis

| Raw Materials | Acid Catalyst | Molar Ratio (Diphenyl ether:Acetone:Acid) | Yield (%) | Content (%) |

| Diphenyl ether, Acetone | Acid catalyst | 1:1:(2-5) | 70-75 | ≥ 99 |

*Data based on a reported one-pot method for 9,9-dimethylxanthene synthesis patsnap.com.

Data Table: Performance of Xantphos Doped Rh/POPs-PPh₃ Catalyst in 1-Octene Hydroformylation

| Catalyst | Substrate | TOF (h⁻¹) | Chemoselectivity (%) | Regioselectivity (Linear:Branched) | Duration (h) | Rh Leaching |

| Xantphos doped Rh/POPs-PPh₃ | 1-Octene | 300-500 | 87-91 | ~90:10 | >400 | Minimal |

*Data based on reported hydroformylation of long-chain olefins researchgate.netscholarmate.com.

Data Table: Continuous Hydroaminomethylation using Sulfonated Xantphos Ligand

| Catalyst System | Substrate | Conversion (%) | Main Product Selectivity (%) | Linear to Branched Selectivity (%) | Duration (h) | Rh Leaching (% h⁻¹) | Rh Loss (mg kg⁻¹ product) |

| Rh/Sulfonated Xantphos in Microemulsion (Mini-plant) | Undecanal | 59.9 ± 3.4 | >80 | >96 | 200 | < 0.003 | < 0.15 |

*Data based on continuous mini-plant operation for fatty amine production rsc.orgacs.org.

Coordination Chemistry of Xantphos with Transition Metals

Influence of Xantphos Ligand Environment on Metal Reactivity and Stability

The ligand environment provided by Xantphos has a profound impact on the reactivity and stability of transition metal complexes. The special structure of Xantphos ligands can lead to highly active and selective catalysts by influencing the reactivity of various transition metal complexes. nih.govacs.org The steric and electronic properties of ligands are crucial in determining the chemical properties of transition metal complexes, including their activity in catalytic reactions. researchgate.net Xantphos's ability to stabilize metal centers is attributed to its steric hindrance and electronic properties, which facilitate effective substrate coordination and activation. evitachem.com The rigid xanthene backbone contributes to a sterically demanding environment. evitachem.com

The Concept of Bite Angle in Xantphos Coordination Chemistry

The bite angle, defined as the angle at the central metal atom between the two coordination bonds to a bidentate ligand, is a critical parameter in understanding the behavior of chelating ligands like Xantphos. wikipedia.org It is commonly applied to diphosphine ligands, which can exhibit a wide range of bite angles. wikipedia.org

Natural Bite Angle and Flexibility Range

The natural bite angle (βn) is the preferred chelation angle determined primarily by the constraints of the ligand's backbone, independent of the metal's valence angles. homkat.nluva.nl For Xantphos, the natural bite angle is approximately 111.7°. tandfonline.comacs.org The flexibility range is the accessible range of bite angles with minimal excess strain energy from the calculated natural bite angle. researchgate.nethomkat.nluva.nl Xantphos is reported to have a flexibility range of approximately 35°, or specifically between 97° and 135°. homkat.nlentegris.commdpi.com This flexibility allows Xantphos to adapt to different coordination geometries around the metal center. mdpi.comsmolecule.com

Here is a table summarizing the natural bite angle and flexibility range of Xantphos:

| Ligand | Natural Bite Angle (βn, degrees) | Flexibility Range (degrees) |

| Xantphos | ~111.7 tandfonline.comacs.org | 97–135 entegris.commdpi.com, ~35 homkat.nl |

Impact of Bite Angle on P-M-P Angles in Metal Complexes

The wide natural bite angle of Xantphos leads to relatively large P-M-P (Phosphorus-Metal-Phosphorus) angles in its metal complexes. tandfonline.com These large angles are a key feature that distinguishes Xantphos from diphosphines with smaller bite angles. nih.govacs.orghomkat.nl The bite angle of the diphosphine ligand coordinated to metal centers is vital for modulating activity and selectivity in catalysis, as it can regulate the energy barriers of key transition states and intermediates. researchgate.net For instance, in alkoxycarbonylation, increasing the P-M-P bite angle can decrease the electron density on the metal center, facilitating nucleophilic attack. researchgate.net However, an excessively large bite angle can weaken the chelation ability, potentially leading to lower catalytic performance. researchgate.net

Steric Hindrance Induced by the Xanthene Backbone

The rigid xanthene backbone of Xantphos introduces significant steric hindrance around the metal center. homkat.nlresearchgate.net This steric bulk, combined with the wide bite angle, creates a specific coordination environment that can influence substrate access and binding, thereby affecting reactivity and selectivity in catalytic reactions. evitachem.comresearchgate.net The steric hindrance at the palladium center, for example, increases with a larger natural bite angle of the ligand, impacting selectivity and reaction rate. researchgate.net The xanthene backbone favors a boat conformation to minimize strain, creating a "bowl" shaped cavity that can accommodate substituents of other coordinated ligands. rsc.orgrsc.org

Xantphos Coordination with Palladium (Pd)

Xantphos is frequently used as a ligand in palladium-catalyzed reactions. smolecule.com Its coordination behavior with palladium has been extensively studied due to the importance of Pd-Xantphos complexes in various catalytic processes, such as cross-coupling reactions and carbonylation. mdpi.comresearchgate.netresearchgate.netacs.org

Formation and Characterization of Pd-Xantphos Complexes

Pd-Xantphos complexes can be formed through various synthetic routes. Characterization of these complexes is typically achieved using techniques such as NMR spectroscopy (¹H, ¹³C, and ³¹P), elemental analysis, mass spectrometry, UV-vis spectroscopy, and single-crystal X-ray diffraction. researchgate.netacs.orgunc.edu

The formation of bis-ligated species, such as Pd(Xantphos)₂, has also been observed, particularly at high ligand concentrations. researchgate.netresearchgate.net The formation and properties of these complexes can significantly influence catalytic activity. researchgate.netresearchgate.net

Data from characterization techniques like ³¹P NMR can help identify the species present in solution, including different coordination modes or the formation of free ligand. researchgate.netresearchgate.net

Here is a summary of some reported Pd-Xantphos complexes and characterization methods:

| Complex Type | Characterization Methods Used | Notes |

| [PdCl₂(Xantphos)] | NMR (¹H, ¹³C, ³¹P), Elemental Analysis, Mass Spectrometry | Pre-catalyst in some carbonylation reactions. mdpi.comresearchgate.net |

| [Pd(Xantphos)(dba)] | ³¹P NMR | Identified in mixtures with Pd₂(dba)₃ and Xantphos. researchgate.netresearchgate.net |

| Pd(Xantphos)₂ | ³¹P NMR | Predominant species at high ligand concentrations. researchgate.netresearchgate.net |

| [(Xantphos)Pd−SiR₃]⁺ | Spectroscopy, Ligand addition experiments | Xantphos coordinated in a pincer form. unc.edu |

| Xantphos-capped Pd(II) macrocycles | NMR, UV-vis, Mass Spectrometry, X-ray crystallography | Formation of complexes like [M₂(S(C₆H₄)nS)]₂(OTf)₄ (M=Pd). acs.org |

| (Xantphos)Pd(dba) OA complex | SC-XRD | Xantphos in trans-bidentate coordination. acs.org |

The study of Pd-Xantphos complexes, including their formation, structure, and dynamic behavior, is crucial for understanding their role in catalytic cycles and for designing more efficient catalytic systems. researchgate.netresearchgate.net

cis/trans Adducts and Coordination Modes

Xantphos can coordinate to metal centers in both cis and trans chelation modes, a characteristic influenced by its large bite angle. medchemexpress.com While primarily acting as a bidentate ligand coordinating through its two phosphorus atoms (κ²-P,P), the presence of the ether oxygen in the xanthene backbone can also lead to tridentate coordination (κ³-P,O,P) in certain complexes. core.ac.uk

In palladium(II) complexes, Xantphos has been observed to coordinate in a trans fashion, particularly in complexes like trans-Pd(p-C6H4(CN))(Br)(κ²-P,P-Xantphos-Ph), where a large P-Pd-P bite angle of 150.35(3)° was observed. whiterose.ac.uk This trans coordination can be stabilized by a weak interaction between the palladium center and the xanthene oxygen atom. whiterose.ac.uk However, cis coordination is also possible, and in some cases, rapid equilibrium between cis and trans isomers has been observed in solution, with the trans isomer favored at lower temperatures. whiterose.ac.uk The coordination geometry around the palladium atom in Xantphos complexes is typically distorted square planar. nih.govresearchgate.netresearchgate.netrsc.org

The coordination mode can be influenced by the substituents on the phosphine (B1218219) groups and the metal center. For instance, bis(dialkylphosphino) substituted Xantphos ligands can exhibit both cis- and trans-bidentate coordination, as well as terdentate P-O-P coordination modes with palladium(0), palladium(II), and rhodium(I). researchgate.net

Spectroscopic Characterization of Pd-Xantphos Species (e.g., ³¹P NMR)

³¹P NMR spectroscopy is a crucial tool for the characterization of Pd-Xantphos complexes, providing insights into the coordination environment of the phosphorus atoms. The chemical shifts and coupling patterns in the ³¹P NMR spectra can help identify different species present in solution, including free ligand, cis and trans isomers, and complexes with different coordination modes.

For example, the ³¹P NMR spectrum of Pd(Xantphos)Cl₂ shows a singlet at 21.8 ppm. orgsyn.org In mixtures of Pd₂(dba)₃ and Xantphos, both (Xantphos)Pd(dba) and Pd(Xantphos)₂ species have been identified using ³¹P NMR. acs.org At high ligand concentrations, Pd(Xantphos)₂ is often the predominant species observed. acs.org The ³¹P NMR spectrum of Pd(Xantphos)₂ shows a singlet resonance, while complexes with two inequivalent phosphorus atoms bound to one palladium center show different resonances. acs.org

The chemical shifts in the ³¹P NMR spectra are sensitive to the electronic environment around the phosphorus nuclei, which is influenced by the metal oxidation state, coordination geometry, and the nature of other ligands. For instance, oxidative addition complexes of bisphosphine mono-oxides derived from Xantphos show distinct ³¹P NMR signals, with the P=O resonance typically shifted downfield compared to the free ligand. chemrxiv.org

Data from ³¹P NMR spectroscopy can also be used to study the dynamics of ligand exchange and isomerization processes in Pd-Xantphos complexes. whiterose.ac.ukacs.org

Xantphos Coordination with Rhodium (Rh)

Xantphos forms a variety of complexes with rhodium, exhibiting different coordination modes and playing significant roles in rhodium-catalyzed reactions, such as hydroformylation and C-H activation. homkat.nlacs.orgnih.govacs.org

Synthesis and Characterization of Rh-Xantphos Complexes

Rh-Xantphos complexes can be synthesized by reacting rhodium precursors with the Xantphos ligand. For instance, [Rh(t-Bu-xantphos)Cl] complexes have been synthesized and characterized. wgtn.ac.nz Reaction of the dimer [Rh(μ-Cl)(C₈H₁₄)₂]₂ with a modified Xantphos ligand, 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene [xant(PiPr₂)₂], yields the square-planar complex RhCl{xant(PiPr₂)₂}. acs.org

Characterization of Rh-Xantphos complexes is typically performed using techniques such as NMR spectroscopy (¹H and ³¹P), IR spectroscopy, and single-crystal X-ray diffraction. acs.orgnih.govacs.orgtandfonline.com X-ray diffraction studies have revealed that the {xant(PiPr₂)₂}M skeleton in some complexes is T-shaped, with the metal center at the common vertex. acs.orgacs.org The coordination geometry around the rhodium atom can be square planar or distorted octahedral, depending on the oxidation state and co-ligands. acs.orgacs.org

For example, the solid-state structure of [Rh(κ³-P,O,P-Xantphos)(H)₂Cl] shows a distorted octahedral Rh(III) center with a meridional, tridentate Xantphos ligand. acs.orgnih.gov The synthesis of cationic Rh(I) complexes with Xantphos has also been reported. mdpi.com

Formation of Rh-Xantphos Hydrides and Carbonyl Complexes

Rh-Xantphos complexes readily form hydride and carbonyl complexes, which are often relevant intermediates in catalytic cycles. researchgate.netwgtn.ac.nznih.govcmu.edu

Reaction of [Rh(t-Bu-xantphos)Cl] with H₂ leads to the formation of [Rh(t-Bu-xantphos-ĸP,O,P')Cl(H)₂] complexes. wgtn.ac.nz Similarly, reaction with CO yields [Rh(t-Bu-xantphos)(CO)₂Cl] complexes. wgtn.ac.nz The addition of H₂ to Rh(I)-Xantphos complexes can result in the formation of Rh(III) dihydride complexes. acs.org For example, addition of H₂ to cis-[Rh(κ²-P,P-Xantphos)(NBD)][BArF₄] in chlorobenzene (B131634) quantitatively forms the Rh(III) dihydride complex [Rh(κ³-P,O,P-Xantphos)(H)₂][BArF₄]. acs.org

The formation of rhodium hydride complexes is also observed in reactions involving silanes. The reaction of (Xantphos)Rh(Cl) with a silane (B1218182) can form a silyl (B83357) hydride complex, characterized by distinct signals in the ¹H and ³¹P NMR spectra. nih.gov

Rhodium carbonyl complexes with Xantphos are important in processes like hydroformylation. homkat.nlacs.org The complex [Rh(xantphos)(COMe)I₂] is a Rh(III) acetyl complex found in residues from rhodium/iodide catalyzed methanol (B129727) carbonylation. acs.org This complex features the Xantphos ligand in a pincer κ³-P,O,P coordination mode. acs.org

Xantphos Coordination with Platinum (Pt)

Xantphos also forms complexes with platinum, exhibiting versatile coordination behavior similar to its palladium and rhodium chemistry. researchgate.netwgtn.ac.nz Platinum(II) complexes with Xantphos have been synthesized and characterized, demonstrating the ability of Xantphos to act as both a cis- and trans-chelating ligand in square-planar complexes. medchemexpress.comresearchgate.netresearchgate.net

The large bite angle of Xantphos facilitates the formation of trans-platinum(II) complexes with square-planar geometry. researchgate.netresearchgate.net Examples include [Pt(t-Bu-xantphos)Cl₂] complexes, which show exclusive trans coordination of the diphosphine ligands. wgtn.ac.nz In polar solvents, these complexes can undergo chloride dissociation to form cationic species like [Pt(t-Bu-xantphos-ĸP,O,P')Cl]⁺. wgtn.ac.nz

Platinum(0) complexes with Xantphos have also been synthesized, such as [Pt(t-Bu-xantphos)(C₂H₄)] complexes. wgtn.ac.nz The reactivity of platinum alkyne complexes bearing the Xantphos ligand towards reagents like N-fluorobenzenesulfonimide has been investigated. rsc.org

The coordination chemistry of Xantphos with platinum is relevant to catalytic applications, including the hydroformylation of styrene (B11656) using platinum–xantphos–tin(II)chloride systems. researchgate.netacs.org

Xantphos Coordination with Iridium (Ir)

Xantphos forms complexes with iridium, displaying interesting coordination modes and reactivity, particularly in the context of C-H activation and hydroformylation. acs.orgtandfonline.comacs.orgrsc.orgcapes.gov.brresearchgate.net

Reaction of iridium precursors, such as [Ir(μ-Cl)(C₈H₁₄)₂]₂, with modified Xantphos ligands can lead to the formation of iridium complexes. acs.org Unlike the rhodium counterpart which forms a d⁸ square-planar complex, the iridium reaction can yield d⁶ octahedral compounds as a result of intramolecular C-H bond activation. acs.org

Iridium complexes containing Xantphos have been characterized by techniques including NMR, IR, and single-crystal X-ray diffraction. tandfonline.comcapes.gov.br The coordination geometry around the iridium atom can be trigonal bipyramidal or distorted octahedral. tandfonline.comacs.org In some trigonal bipyramidal complexes like [Ir(xantphos)(H)(CO)(PPh₃)]⁺, all three phosphorus groups occupy equatorial positions, while the carbonyl and hydride ligands occupy axial sites, resulting in large P-Ir-P bite angles (e.g., 109.12(6)° and 110.50(6)°). tandfonline.com

Xantphos can exhibit flexible coordination modes with iridium, including cis-κ²-P,P, fac-κ³-P,O,P, and mer-κ³-P,O,P. researchgate.net The mer-κ³-P,O,P coordination mode is similar to that found in related PNP-pincer complexes. researchgate.net

Iridium-Xantphos complexes are involved in the formation of hydride and carbonyl species. capes.gov.br Reaction with H₂ can lead to the formation of dihydride isomers, including those where both hydride ligands are trans to the phosphorus donors, suggesting a trans-spanning coordination of the Xantphos ligand in an Ir(I) intermediate. capes.gov.br Trihydride complexes like IrH₃(CO)(xantphos) have also been prepared. capes.gov.br

These iridium hydride and carbonyl complexes, such as IrH(CO)₂(xantphos) and IrH₃(CO)(xantphos), have shown modest catalytic activity in the hydroformylation of alkenes. capes.gov.br The addition of parahydrogen can allow for the direct observation of intermediates like propionyl dihydride species. capes.gov.br

Xantphos Coordination with Copper (Cu) and Silver (Ag)

Xantphos forms a variety of complexes with copper(I) and silver(I) ions, exhibiting different coordination numbers and geometries depending on the specific ligand derivatives and counterions involved. Studies have shown that copper(I) complexes typically adopt a coordination number of four, with geometries ranging from tetrahedral to square-planar. researchgate.net For instance, in complexes like [Cu(xantphos)₂]BF₄, the copper(I) center is coordinated by two Xantphos ligands. researchgate.netresearchgate.net

Silver(I) complexes with Xantphos derivatives can display coordination numbers of both four and two, leading to tetrahedral and linear geometries, respectively. researchgate.net The nature of the Xantphos derivative significantly influences the coordination environment around the silver(I) center. researchgate.net

Research has also explored heteroleptic copper(I) complexes containing both Xantphos (or related diphosphines like POP) and diimine ligands. mdpi.comrsc.org These complexes, such as [Cu(xantphos)(N^N)][PF₆] (where N^N represents a diimine ligand), typically exhibit a distorted tetrahedral copper(I) coordination environment. researchgate.netresearchgate.netmdpi.com The xanthene unit of Xantphos can sterically influence the orientation of the co-ligand. researchgate.netresearchgate.netmdpi.comresearchgate.net

Data on selected copper(I) and silver(I) complexes with Xantphos derivatives illustrate the diverse coordination possibilities:

| Complex | Metal | Ligand(s) | Coordination Number | Geometry |

| [Cu(Xantphos)₂]BF₄ | Copper | 2 x Xantphos | 4 | Tetrahedral |

| [Ag(Xantphos)₂]ClO₄·H₂O | Silver | 2 x Xantphos | 4 | Tetrahedral |

| [Cu(tBuXantphos)(BF₄)] | Copper | tBuXantphos, BF₄⁻ | 4 | Square-planar |

| [Ag(tBuXantphos)]ClO₄ | Silver | tBuXantphos | 2 | Linear |

| [Cu(Nixantphos)Br(DMF)] | Copper | Nixantphos, Br⁻, DMF | 4 | - |

| [Cu(xantphos)(2-(pyridin-2-yl)quinoline)][PF₆] | Copper | Xantphos, 2-(pyridin-2-yl)quinoline | 4 | Distorted Tetrahedral researchgate.netresearchgate.netmdpi.com |

| [Cu(xantphos)(2-(6-methylpyridin-2-yl)quinoline)][PF₆] | Copper | Xantphos, 2-(6-methylpyridin-2-yl)quinoline | 4 | Distorted Tetrahedral researchgate.netresearchgate.netmdpi.com |

The stability of these copper(I) and silver(I) complexes can be affected by the presence of competing ligands. rsc.org

Xantphos Coordination with Iron (Fe)

Xantphos also coordinates with iron, and its unique structure influences the electronic and structural properties of the resulting iron complexes. Coordination of Xantphos to FeCl₂ results in an iron(II) complex, FeCl₂(Xantphos), characterized by a distorted tetrahedral iron center. nih.govacs.org Compared to iron(II) complexes with other bisphosphine ligands, FeCl₂(Xantphos) exhibits a significantly reduced ligand field. nih.govacs.orgnih.gov This is attributed, in part, to the large bite angle of Xantphos and the consequent reduced iron-phosphorus bond orders. nih.govacs.org

Studies utilizing techniques such as magnetic circular dichroism (MCD) and Mössbauer spectroscopy, combined with density functional theory (DFT) calculations, have provided insights into the electronic structure and bonding in iron-Xantphos complexes. nih.govacs.orgnih.gov While the Mössbauer isomer shift of FeCl₂(Xantphos) is similar to other iron(II) complexes in certain series, MCD spectroscopy offers higher resolution for probing differences in the ligand field. nih.govacs.org

The coordination of Xantphos to iron can also lead to the formation of multinuclear iron species, particularly when the ligand dissociates from the metal center. researchgate.net

Ligand Flexibility and Conformation in Metal Binding

Xantphos is known for its wide bite angle, typically around 108°, although this can vary depending on the specific complex and metal center. acs.orgwikipedia.orgtandfonline.com The rigid xanthene backbone contributes to this wide bite angle. ontosight.aiacs.orgwgtn.ac.nz The ligand's structure allows it to adopt various conformations when coordinating to metal centers, accommodating different coordination geometries and influencing the reactivity and selectivity of metal-catalyzed reactions. ontosight.aismolecule.com

The flexibility range of Xantphos has been calculated to be between approximately 97° and 133°. acs.org This flexibility is crucial as it allows the ligand to adapt to the preferred coordination geometry of the metal center, whether it favors a tetrahedral angle (109°) or a bisequatorial coordination in a trigonal bipyramid (120°). cmu.edu Transitions between different coordination modes may be necessary during catalytic cycles, and the flexibility of a bidentate ligand like Xantphos can facilitate these transitions. cmu.edu

The xanthene unit itself is not planar and adopts a 'bowl'-like conformation. mdpi.com This conformation can impact the orientation of other ligands coordinated to the metal center in heteroleptic complexes. researchgate.netresearchgate.netmdpi.comresearchgate.net The folding of the xanthene backbone can increase upon coordination to a metal center to accommodate the binding. tandfonline.com

The coordination mode of Xantphos can be bidentate (P,P), or in some cases, it can exhibit hemilabile behavior, acting as a tridentate (P,O,P) ligand where the ether oxygen of the xanthene backbone also coordinates to the metal center. researchgate.netacs.orgcore.ac.uk This variable coordination can provide the metal complex with open coordination sites, which are important for reactivity. researchgate.netcore.ac.uk

Studies on iridium-Xantphos complexes, for example, have shown variable coordination modes, including cis-κ²-P,P, fac-κ³-P,O,P, and mer-κ³-P,O,P. researchgate.net The coordination of the ether oxygen can lead to an increase in the P-M-P bite angle. researchgate.netcore.ac.uk

The bite angle and backbone flexibility of diphosphine ligands like Xantphos have been shown to strongly influence reaction rates and selectivity in various catalytic processes. acs.orgcmu.edu Computational modeling can be used to estimate the natural bite angle and flexibility range of diphosphine ligands, aiding in the design of new ligands with tailored properties. acs.orgtandfonline.comwgtn.ac.nzcmu.edu

Catalytic Applications of Xantphos in Organic Transformations

Homogeneous Catalysis with Xantphos Ligands

Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, is a versatile diphosphine ligand extensively used in homogeneous catalysis. evitachem.comrsc.orgchemimpex.com Its rigid xanthene backbone enforces a wide "bite angle" – the P-M-P angle in a metal complex – which significantly influences the stability and reactivity of transition metal catalysts. acs.orgnih.govsemanticscholar.org This unique structural feature makes Xantphos and its derivatives highly effective in a variety of catalytic transformations, including hydroformylation, cross-coupling reactions, and carbonylative couplings. evitachem.comrsc.org The ligand's design allows for the formation of highly active and selective catalysts by modulating the steric and electronic environment of the metal center. acs.orgnih.gov

In homogeneous catalysis, the Xantphos ligand plays a crucial role in activating substrates and controlling the selectivity of reactions. The mechanism typically involves the coordination of Xantphos to a transition metal, forming a stable catalyst complex that can then activate substrates for subsequent transformations. evitachem.com For instance, in hydroformylation reactions, the Xantphos-metal complex activates alkenes, facilitating their formylation. evitachem.com

Selectivity control, particularly regioselectivity, is a key attribute of Xantphos-based catalysts. The wide bite angle of the ligand is a primary factor in directing the outcome of the reaction. researchgate.net In processes like the hydroformylation of alkenes, the specific geometry imposed by the Xantphos ligand on the metal center favors the formation of one constitutional isomer over another. researchgate.net Furthermore, non-covalent interactions between the ligand and the substrate, such as π-stacking and steric repulsion, also play a significant role in determining the regioselectivity of the catalytic transformation. nih.gov Computational studies have suggested that long-range noncovalent interactions between the ligand and the substrate are key in controlling the regioselectivity in rhodium-catalyzed hydroformylation. acs.org

The catalytic performance of Xantphos-metal complexes is governed by a combination of steric and electronic factors. The steric properties of Xantphos are largely dictated by its rigid xanthene backbone and the bulky diphenylphosphino groups. evitachem.com This steric bulk influences the coordination geometry of the metal center and can create a specific pocket for the substrate to bind, thereby influencing the selectivity of the reaction. plu.mx The wide bite angle is a direct consequence of this steric framework. semanticscholar.org

Electronically, the phosphine (B1218219) donors of Xantphos are σ-donating and π-accepting, which modulates the electron density at the metal center. acs.org This, in turn, affects the metal's ability to coordinate with substrates and participate in oxidative addition and reductive elimination steps of the catalytic cycle. The electronic properties of the ligand can be tuned by introducing substituents on the phenyl rings of the phosphine groups. researchgate.net For example, electron-withdrawing groups can enhance the π-accepting ability of the ligand, which can influence the catalytic activity. The interplay between these steric and electronic factors is crucial for the design of highly efficient and selective catalysts for specific organic transformations. nih.govchemrxiv.orgmsu.edu

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a fundamental industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. wikipedia.org Xantphos has proven to be a highly effective ligand in this reaction, particularly in controlling the regioselectivity. evitachem.comrsc.org

In rhodium-catalyzed hydroformylation, the use of Xantphos as a ligand leads to exceptionally high selectivity for the formation of linear aldehydes from terminal alkenes. researchgate.netacs.org This high regioselectivity is primarily attributed to the large bite angle of the Xantphos ligand, which favors a diequatorial coordination of the phosphine groups in the trigonal bipyramidal intermediate of the catalytic cycle. acs.org This geometric preference sterically disfavors the formation of the branched aldehyde. nih.gov

Studies on the hydroformylation of 1-octene using a rhodium-Xantphos catalyst have demonstrated linear-to-branched aldehyde ratios (l:b) as high as 98.3:1.7. researchgate.net The catalyst system is also noted for its high activity and low rates of isomerization of the starting alkene. acs.org The rate-determining step in the rhodium-Xantphos catalyzed hydroformylation of 1-octene has been identified as the migratory insertion of the alkene into the rhodium-hydride bond. nih.gov

Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Different Xantphos-type Ligands

| Ligand | Bite Angle (°) | Linear Aldehyde (%) | Branched Aldehyde (%) | Isomerization (%) | TOF (mol/mol·h) |

|---|---|---|---|---|---|

| DPEphos | 102.2 | - | - | - | - |

| Xantphos | ~110 | 98.3 | 1.7 | <0.5 | 800 |

| Thixantphos | ~110 | - | - | - | - |

Data compiled from various sources. researchgate.netacs.org TOF (Turnover Frequency) reported for Xantphos at 80°C.

Iridium complexes containing the Xantphos ligand have also been investigated as catalysts for hydroformylation. nih.gov While generally more modest in activity compared to their rhodium counterparts under mild conditions, iridium-Xantphos systems are still capable of catalyzing the hydroformylation of alkenes such as 1-hexene and styrene (B11656). nih.govacs.org The large bite angle of Xantphos also influences the structure and reactivity of the iridium complexes. nih.gov For instance, the addition of hydrogen to an iridium(I)-Xantphos complex leads to the formation of dihydride isomers, with one isomer showing the hydride ligands trans to the phosphorus donors, suggesting a trans-spanning chelation of the Xantphos ligand. nih.gov

The rhodium-Xantphos catalytic system has demonstrated high efficiency and selectivity in the hydroformylation of higher olefins, such as 1-octene. researchgate.netacs.org A key advantage of this system is its ability to achieve high rates and selectivities for the linear aldehyde while minimizing the isomerization of the olefin, which is a common side reaction with other catalyst systems. researchgate.net For example, in the hydroformylation of 1-octene at 80°C, the Xantphos-based catalyst maintained a high selectivity of 97.7% for the linear aldehyde with only 0.5% isomerization, achieving a turnover frequency (TOF) of 800 mol of aldehyde per mol of rhodium per hour. researchgate.net This makes the Rhodium-Xantphos system particularly valuable for the synthesis of linear aldehydes from long-chain terminal olefins, which are important intermediates in the chemical industry. researchgate.net

Influence of Bite Angle on Hydroformylation Rates and Selectivity

The "bite angle," or the P-M-P angle in a metal-diphosphine complex, is a critical parameter that influences the rate and selectivity of hydroformylation reactions. Xantphos and its derivatives are notable for their wide bite angles, which play a significant role in directing the regioselectivity of the reaction, particularly towards the formation of linear aldehydes.

In the rhodium-catalyzed hydroformylation of 1-octene, a clear trend has been observed where an increasing natural bite angle of Xantphos-type ligands leads to a higher selectivity for the linear aldehyde product. acs.orguva.nl For instance, ligands with calculated natural bite angles around 110° demonstrated high regioselectivity. acs.org This preference for linear products is attributed to the steric hindrance imposed by the ligand, which favors the formation of the less sterically demanding linear alkyl-rhodium intermediate. cmu.edu

The impact of the bite angle extends to the more challenging hydroformylation of internal olefins. Xantphos-based catalyst systems have shown a remarkable ability to isomerize internal alkenes and subsequently hydroformylate them to yield linear aldehydes with high selectivity. acs.org For example, with 2-octene and 4-octene, l:b (linear to branched) ratios of 9 and 4, respectively, have been achieved. acs.org This isomerization capability is a key advantage of using wide bite angle ligands like Xantphos.

Furthermore, modifications to the Xantphos backbone to create phosphacyclic derivatives can lead to even wider bite angles (120° to 126°). uva.nl These modified ligands have demonstrated unprecedented activity and selectivity in the hydroformylation of internal octenes to linear nonanal. uva.nl Research has shown that ligands with larger bite angles tend to favor a bis-equatorial coordination mode in the trigonal bipyramidal rhodium complex, which is believed to be crucial for achieving high selectivity. researchgate.net However, there appears to be an optimal range, as bite angles exceeding 125° have been observed to result in a drop in regioselectivity. researchgate.net

The following table summarizes the effect of the bite angle of various Xantphos-type ligands on the hydroformylation of 1-octene.

| Ligand | Calculated Natural Bite Angle (°) | Linear Aldehyde Selectivity (%) | Isomerization (%) |

| DPEphos | 102.2 | Moderate | - |

| Xantphos derivative 3c | ~110 | High | Low |

| Xantphos derivative 3d | ~110 | High | Low |

| Xantphos derivative 3j | ~110 | High | Low |

Data compiled from multiple sources. acs.org

Cross-Coupling Reactions

Xantphos has proven to be a versatile and efficient ligand in a wide array of palladium- and iron-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Iron-Catalyzed Alkyl-Alkyl Cross-Coupling

While palladium catalysis is prevalent, there is growing interest in using more earth-abundant and less expensive metals like iron. Xantphos has emerged as a uniquely effective ligand in iron-catalyzed cross-coupling reactions, particularly for the challenging formation of C(sp³)–C(sp³) bonds. nih.govresearchgate.net

Iron-Xantphos catalyst systems have been successfully applied to the cross-coupling of unactivated alkyl halides with alkyl Grignard reagents (Kumada coupling) and other organometallic reagents. researchgate.net These reactions are often challenging due to competing side reactions such as β-hydride elimination. nih.gov The use of Xantphos as a ligand appears to be crucial for promoting the desired cross-coupling pathway over these undesired processes. nih.govresearchgate.net

Mechanistic and structural studies are beginning to shed light on the role of Xantphos in these iron-catalyzed reactions. Research has focused on identifying the in situ formed irothis compound intermediates to understand the key mechanistic pathways and the ligand effects that enable effective alkyl-alkyl coupling. nih.govdntb.gov.ua Additionally, an irothis compound system has been developed for the reductive cross-coupling of alkyl electrophiles with olefins in the presence of a hydrosilane, providing an alternative to the use of pre-formed organometallic nucleophiles. nih.gov These foundational studies are paving the way for the rational design of new ligands and precatalysts for sustainable iron-catalyzed cross-coupling methods. nih.govdntb.gov.ua

Carbonylation Reactions

Xantphos has proven to be a highly effective ligand in a variety of palladium-catalyzed carbonylation reactions, which are fundamental processes for the synthesis of carbonyl-containing compounds such as esters, amides, and ketones. Its unique structural features, particularly its wide bite angle, contribute to the high activity and selectivity observed in these transformations.

Alkoxycarbonylation involves the introduction of a carbonyl group and an alkoxy group into an organic molecule. A prominent example is the methoxycarbonylation of iodobenzene (B50100) to produce methyl benzoate, a valuable chemical intermediate. The palladium complex [PdCl2(Xantphos)] has demonstrated exceptional activity as a catalyst for this reaction. Studies have shown that this catalytic system can achieve very high turnover frequencies (TOFs), indicating its remarkable efficiency.

The catalytic cycle for the alkoxycarbonylation of aryl halides generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination and migratory insertion of carbon monoxide to form a Pd(II)-acyl intermediate. This intermediate then reacts with an alcohol to yield the corresponding ester and a Pd(II)-hydride species, from which the active Pd(0) catalyst is regenerated. The efficiency of the Xantphos-based catalyst is influenced by various reaction parameters. For instance, the concentration of the catalyst and the pressure of carbon monoxide can be optimized to maximize the TOF. Research has shown that with the [PdCl2(Xantphos)] complex, TOFs of approximately 260,000 h⁻¹ can be achieved, and the addition of certain additives can further increase this by about 15% by mitigating catalyst deactivation.

| CO Pressure (atm) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|

| 10 | ~220,000 |

| 20 | ~240,000 |

| 30 | ~250,000 |

| 40 | ~255,000 |

| 50 | ~260,000 |

Amidocarbonylation is a powerful method for the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules. Xantphos has been successfully employed as a ligand in palladium-catalyzed amidocarbonylation reactions. For instance, in the synthesis of acyl amidines from aryl halides, Xantphos has been shown to be a highly effective ligand, significantly improving reaction yields compared to other phosphine ligands.

In a study on the synthesis of a specific acyl amidine, the use of Xantphos as a ligand resulted in a dramatic increase in yield from 9% to 86%. This highlights the crucial role of the ligand in promoting the efficiency of the catalytic cycle, which typically involves the oxidative addition of the aryl halide to the palladium center, followed by CO insertion and subsequent reaction with an amidine.

| Ligand | Yield (%) |

|---|---|

| PPh₃ | 9 |

| Xantphos | 86 |

Carbonylative coupling reactions are a class of reactions where a carbonyl group is incorporated between two reactants that are coupled together. Xantphos-based palladium catalysts have been developed for the carbonylative coupling of aryl bromides at atmospheric pressure. This methodology allows for the direct synthesis of important functional groups such as Weinreb amides, primary and secondary benzamides, and methyl esters from their corresponding aryl bromides.

The effectiveness of the Xantphos ligand in these transformations is partly attributed to its ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. A key intermediate in these reactions, a (Xantphos)Pd(Br)benzoyl complex, has been isolated and characterized, revealing an unusual cis-coordination of the Xantphos ligand.

Hydrogenation Reactions

Xantphos and its derivatives have found widespread application as ligands in various metal-catalyzed hydrogenation reactions. These reactions are fundamental for the reduction of unsaturated compounds such as alkenes, ketones, and even carbon dioxide. The choice of metal center, including rhodium, iridium, and ruthenium, in combination with Xantphos, allows for the selective hydrogenation of a broad range of substrates.

A notable application is the use of a ruthenium complex immobilized on a solid support incorporating a Xantphos-based macroligand. This heterogeneous catalyst has demonstrated excellent performance in the hydrogenation of CO₂ to formic acid, a promising hydrogen storage molecule.

The development of chiral versions of Xantphos has opened up avenues for asymmetric hydrogenation, a powerful tool for the synthesis of enantiomerically enriched compounds. P-chirogenic Xantphos ligands, where the chirality is centered on the phosphorus atoms, have been synthesized and successfully applied in rhodium-catalyzed asymmetric hydrogenation reactions.

In the asymmetric hydrogenation of isophorone, a model substrate for industrially relevant enones, catalysts derived from these chiral Xantphos ligands have achieved almost complete conversion, high chemoselectivity for the C=C double bond reduction, and excellent enantioselectivity, with enantiomeric excesses (ee) as high as 96%. The stereochemical integrity of these ligands is robust, ensuring high enantioselectivity throughout the catalytic process.

| Parameter | Value |

|---|---|

| Conversion | Nearly complete |

| Chemoselectivity | High |

| Enantiomeric Excess (ee) | 96% |

Hydrocyanation Reactions

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is an important industrial process for the synthesis of nitriles, which are precursors to valuable polymers like nylon. Xantphos-type ligands have been investigated in the nickel-catalyzed hydrocyanation of alkenes.

Homochiral Xantphos-type diphosphonite ligands have been synthesized and applied in the asymmetric nickel-catalyzed hydrocyanation of vinylarenes, such as styrene and its derivatives. While the enantioselectivities achieved have been moderate, with up to 63% ee for 4-isobutylstyrene, these studies demonstrate the potential of Xantphos-based ligands in this challenging transformation. A key observation in these systems is that an excess of the diphosphine ligand can inhibit the reaction due to the formation of highly stable and catalytically inactive bis-chelate nickel complexes.

C-H Activation Reactions

Xantphos has emerged as a significant ligand in the field of C-H activation, facilitating reactions that allow for the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Both palladium and rhodium complexes featuring Xantphos have demonstrated notable catalytic activity in this area.

A notable example of Xantphos in palladium-catalyzed C-H activation involves the intramolecular C-H arylation of 2'-arylbinaphthyl-2-triflates. In this reaction, a Pd(OAc)₂/Xantphos system can catalyze both amination and C-H arylation pathways. The selectivity between these two pathways can be controlled by adjusting the reaction conditions, such as the solvent and the amount of the amine nucleophile. apexmolecular.comresearchgate.netnih.gov The C-H arylation pathway leads to the formation of benzofused nih.govhelicene derivatives. Kinetic and computational studies suggest that this transformation proceeds through a concerted metalation-deprotonation (CMD) mechanism. apexmolecular.comresearchgate.netnih.govplu.mx It is proposed that Xantphos, with its wide bite angle and hemilabile nature, facilitates the turnover-limiting inner-sphere CMD step and promotes a low reductive elimination barrier. apexmolecular.comresearchgate.netplu.mx

The table below summarizes the switchable reactivity in the Pd/Xantphos-catalyzed transformations of a binaphthyl triflate, demonstrating how the reaction conditions dictate the product outcome.

| Entry | Substrate | Amine (equiv.) | Solvent | Product | Pathway | Yield (%) |

| 1 | 2'-phenylbinaphthyl-2-triflate | Benzylamine (1.2) | Toluene | Amination Product | Amination | 85 |

| 2 | 2'-phenylbinaphthyl-2-triflate | Benzylamine (0.8) | DMF | nih.govHelicene Derivative | C-H Arylation | 75 |

This table is a representative example based on findings where reaction conditions are adjusted to favor one pathway over the other.

Rhodium complexes incorporating Xantphos have also been shown to mediate C-H activation processes. For instance, the [Rh(Xantphos)]⁺ fragment can facilitate the ortho-directed C-H activation of aryl ketones. In some cases, intramolecular C-H activation of the phosphine ligand's substituents has been observed, leading to the formation of cyclometalated species. These studies highlight the versatility of the Rh-Xantphos system in activating C-H bonds under various reaction conditions.

Dehydrocoupling and Dehydropolymerization of Amine-Boranes

The catalytic dehydrocoupling and dehydropolymerization of amine-boranes are important reactions for the synthesis of boron-nitrogen containing materials and for hydrogen storage applications. Xantphos has been successfully employed as a ligand in rhodium-based catalytic systems for these transformations.

Bimetallic rhodium complexes featuring a P-C activated Xantphos ligand have been identified as highly active catalysts for the dehydrocoupling of amine-boranes. These {Rh(xantphos)}-based phosphido dimers effectively catalyze the formation of polymeric [H₂BNMeH]n from dimethylamine-borane (H₃B·NMeH₂) and the dimeric [H₂BNMe₂]₂ from trimethylamine-borane (H₃B·NMe₂H), even at low catalyst loadings of 0.1 mol %. nih.gov Mechanistic investigations suggest that a dimeric active species is involved, hinting at the possibility of bimetallic cooperativity in the dehydropolymerization process. nih.gov

A detailed study of the [Rh(Xantphos)]⁺ fragment in these reactions revealed that at 0.2 mol % catalyst loading, the dehydrocoupling of H₃B·NMe₂H produces the dimeric product, while the dehydropolymerization of H₃B·NMeH₂ yields poly(methylaminoborane) with a molecular weight (Mn) of 22,700 g mol⁻¹ and a polydispersity index (PDI) of 2.1. semanticscholar.orgchemrxiv.org The kinetic data for both substrates suggest similar reaction mechanisms that involve an induction period to generate the active rhodium-amido-borane catalyst. semanticscholar.org

The table below summarizes the catalytic performance of a Rhodium-Xantphos system in the dehydrocoupling and dehydropolymerization of different amine-borane substrates.

| Entry | Substrate | Catalyst Loading (mol %) | Product | Mn (g mol⁻¹) | PDI |

| 1 | H₃B·NMe₂H | 0.2 | [H₂BNMe₂]₂ | N/A | N/A |

| 2 | H₃B·NMeH₂ | 0.2 | [H₂BNMeH]n | 22,700 | 2.1 |

| 3 | H₃B·NMeH₂ (with H₂) | 0.2 | [H₂BNMeH]n | 2,800 | 1.8 |

| 4 | H₃B·NMeH₂ (in THF) | 0.2 | [H₂BNMeH]n | 52,200 | 1.4 |

Data sourced from studies on [Rh(Xantphos)]+ catalyzed reactions. semanticscholar.org

Allylation Reactions

Xantphos has demonstrated its utility as a ligand in various allylation reactions, influencing reactivity and selectivity. Its role is particularly notable in amine allylation and in synergistic catalytic systems.

While direct Xantphos-catalyzed amine allylation is a broad area, a specific and innovative example involves a three-component reaction. A dirhodium(II)/Xantphos catalytic system enables the reaction of amines, diazo compounds, and allylic substrates in a one-pot fashion. rsc.orgmdpi.compku.edu.cn This process leads to the synthesis of structurally complex α-quaternary α-amino acid derivatives. rsc.orgmdpi.compku.edu.cn The reaction proceeds through a relay mechanism involving a carbene-induced N-H insertion followed by a Rh(II)-catalyzed allylic alkylation. rsc.orgmdpi.com In the absence of Xantphos, the reaction halts at the N-H insertion product, underscoring the essential role of the Xantphos ligand in the subsequent allylic alkylation step. whiterose.ac.uk

The aforementioned three-component reaction is a prime example of synergistic catalysis, where the dirhodium catalyst and the Xantphos ligand work in concert to achieve a transformation that is not possible with either component alone. The dirhodium catalyst is responsible for the initial carbene generation and N-H insertion, while the coordination of Xantphos to the dirhodium center modifies its catalytic properties, enabling the subsequent allylic alkylation. rsc.orgmdpi.compku.edu.cn